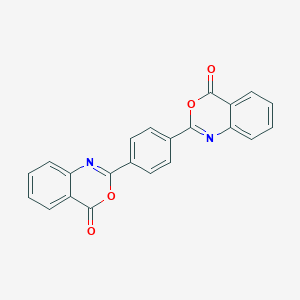

4H-3,1-苯并恶嗪-4-酮,2,2'-(1,4-苯撑)双-

描述

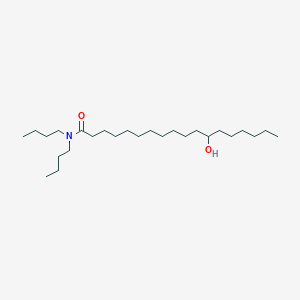

4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- (4H-3,1-BOPB) is a synthetic chemical compound with a wide range of scientific applications. It is a member of the benzoxazinone family, a group of compounds with a variety of biological activities. 4H-3,1-BOPB has been studied for its potential use in biological research, drug development, and other applications.

科学研究应用

超声促进无催化剂合成

一种合成 2,2'-(1,4-苯撑)双[1-乙酰-1,2-二氢-4H-3,1-苯并恶嗪-4-酮] 衍生物的便捷方法采用在超声波辐射下蒽草酸与对苯二甲醛进行一锅缩合。此工艺不需要催化剂或溶剂,可得到高产率,突出了该化合物在有机化学中高效且环保合成的潜力 (Azarifar & Sheikh, 2012)。

聚合物材料的开发

4H-3,1-苯并恶嗪-4-酮衍生物已被用于苯并恶嗪基聚合物的合成。这些聚合物由双(4-氨基-3-羟甲基苯基)甲烷和取代的邻苯二甲酸合成,其特征在于它们的紫外和红外光谱、粘度测量和热分析。这项研究强调了该化合物在为工业应用创造具有潜在有用物理性质的新材料中的作用 (Rajendran 等人,1980)。

在热学和光学性质中的应用

多功能苯并恶嗪中的乙炔键影响它们的热行为和堆积,展示了 4H-3,1-苯并恶嗪-4-酮、2,2'-(1,4-苯撑)双- 衍生物在创造下一代热固性树脂方面的潜力。这些树脂具有无催化剂固化、高热稳定性和低体积收缩率等优点,这对于包括电子和涂料在内的各种技术应用都是有益的 (Muraoka 等人,2022)。

紫外线吸收剂合成

4H-3,1-苯并恶嗪-4-酮、2,2'-(1,4-苯撑)双- 已成功制备为紫外线吸收剂,展示了该化学物质在制造能够吸收有害紫外线的保护涂层和材料中的用途。此合成工艺包括与异吲哚酸酐和对苯二甲酰氯的反应,可得到高产率,并证明了该化合物在开发防晒霜和其他紫外线防护解决方案中的重要性 (Bao, 2006)。

安全和危害

The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with the skin (P302 + P352) .

作用机制

Target of Action

The primary target of 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) is the serine protease human leukocyte elastase . This enzyme plays a crucial role in tissue degradation, which is a key process in several diseases .

Mode of Action

The compound exhibits substrate inhibitory activity towards its target This means it binds to the active site of the enzyme, preventing it from interacting with its natural substrates

Biochemical Pathways

The inhibition of human leukocyte elastase by 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) affects the proteolytic pathways in the body. By inhibiting this enzyme, the compound can potentially slow down or halt the tissue degradation process associated with certain diseases .

Result of Action

The molecular and cellular effects of 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) are largely dependent on its inhibitory activity against human leukocyte elastase. By inhibiting this enzyme, the compound could potentially prevent or slow down tissue degradation in diseases where this process is prevalent .

属性

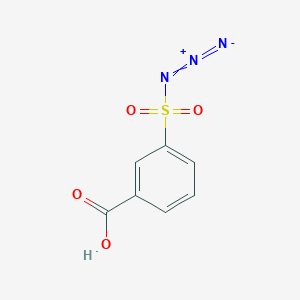

IUPAC Name |

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBITXNWQALLODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864845 | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

18600-59-4 | |

| Record name | UV 3638 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18600-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What are the structural characteristics of UV3638 and how is it characterized?

A1: UV3638 (2,2'-(1,4-Phenylene)bis[4H-3,1-Benzoxazin-4-one]) is characterized by its unique structure consisting of two benzoxazinone rings linked by a phenylene bridge. [] This structure was confirmed using various spectroscopic methods including:

- Elemental Analysis: Determining the elemental composition of the compound. []

- ¹H NMR Spectroscopy: Analyzing the hydrogen atom environments within the molecule. []

- IR Spectroscopy: Identifying functional groups present in the compound based on their characteristic vibrations. []

- UV Spectroscopy: Studying the compound's absorption and transmission of ultraviolet light. []

- Melting Point Determination: Measuring the temperature at which the compound transitions from a solid to a liquid state. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)